molecular formula C9H7NO6 B8061460 2-(Methoxycarbonyl)-5-nitrobenzoic acid CAS No. 90072-77-8

2-(Methoxycarbonyl)-5-nitrobenzoic acid

Cat. No. B8061460
CAS RN: 90072-77-8
M. Wt: 225.15 g/mol
InChI Key: CEEJSCAKNYSVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methoxycarbonyl)benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It’s expected to have a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH3) attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for “2-(Methoxycarbonyl)-5-nitrobenzoic acid” are not available, similar compounds are often synthesized through reactions like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of “2-(Methoxycarbonyl)benzoic acid” would likely include a benzene ring with a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH3) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, benzoic acid is a colorless crystalline solid and slightly soluble in water .

Safety and Hazards

The safety and hazards of “2-(Methoxycarbonyl)-5-nitrobenzoic acid” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for “2-(Methoxycarbonyl)-5-nitrobenzoic acid” would depend on its specific applications. It could potentially be used in the synthesis of various organic compounds .

properties

IUPAC Name

2-methoxycarbonyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(10(14)15)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJSCAKNYSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879700
Record name Phthalic acid, 4-nitro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90072-77-8
Record name Phthalic acid, 4-nitro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.